Ecamsule

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

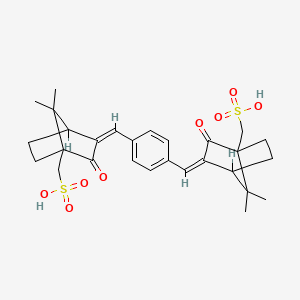

[(3Z)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAHZSUCFKFERC-AXPXABNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(C(=O)/C(=C\C3=CC=C(C=C3)/C=C/4\C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

92761-26-7 | |

| Record name | Ecamsule | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 92761-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terephthalylidene dicamphor sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255 °C (decomposes) | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 639 | |

| Record name | Terephthalylidene dicamphor sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ecamsule (Mexoryl SX)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ecamsule, known by the trade name Mexoryl SX and its INCI name terephthalylidene dicamphor sulfonic acid, is a highly effective, photostable organic ultraviolet A (UVA) filter developed and patented by L'Oréal.[1][2][3][4] Its primary mechanism of action involves the absorption of UVA radiation and the subsequent dissipation of this energy as harmless thermal energy, thereby preventing the radiation from penetrating the skin and causing cellular damage.[1][5][6] The molecule's unique benzylidene camphor derivative structure confers exceptional photostability, a significant advantage over other UVA filters like avobenzone.[2][7] this compound effectively absorbs UV radiation across the 290–400 nm range, with a peak absorption at 345 nm, covering a significant portion of the UVA spectrum.[5][7][8] This technical guide provides a detailed examination of its photochemical properties, the experimental protocols used to validate its efficacy, and its biological effects at the cellular level.

Introduction

Overview of UV Radiation and Skin Damage

Solar ultraviolet radiation (UVR) is broadly categorized into UVB (280-320 nm) and UVA (320-400 nm) wavelengths.[7] While UVB is the primary cause of sunburn, UVA radiation penetrates deeper into the skin, contributing significantly to premature skin aging (photoaging) and the development of certain skin cancers.[1][2] Effective photoprotection, therefore, requires broad-spectrum sunscreens that can efficiently block both UVB and UVA radiation.

Introduction to this compound (Terephthalylidene Dicamphor Sulfonic Acid)

This compound is a water-soluble, organic sunscreen agent specifically designed for high efficacy and photostability in the UVA range.[2][9] Patented in 1982 and approved in Europe in 1991, it received approval from the U.S. Food and Drug Administration (FDA) in 2006 for use in specific sunscreen formulations.[3][10] Its chemical structure, derived from benzylidene camphor, is central to its protective mechanism.[2][10]

Core Mechanism of Action: Photochemical and Photophysical Properties

The primary function of this compound is to act as a photoprotective agent by absorbing harmful UVA radiation before it can damage dermal and epidermal cells. This process is governed by its distinct photophysical and photochemical properties.

UV Absorption

This compound exhibits strong absorbance in the UVA spectrum, covering wavelengths from 290 nm to 400 nm.[8][11] Its peak absorption (λmax) is located at approximately 345 nm, positioning it as a powerful filter for long-wave UVA rays.[5][7][8][10]

The Energy Dissipation Pathway

The mechanism of photoprotection is a cyclical process that allows a single molecule of this compound to neutralize multiple UV photons without undergoing degradation. The process can be summarized in the following steps:

-

Photoexcitation : A molecule of this compound in its ground state absorbs a UVA photon, causing an electronic transition to a higher energy, excited state.[10]

-

Reversible Photoisomerization : While in the excited state, the molecule undergoes a reversible conformational change (photoisomerization).[2][11]

-

Energy Dissipation : The absorbed energy is then rapidly and harmlessly released as thermal energy (heat).[1][2][11]

-

Return to Ground State : The molecule returns to its original, stable ground state, ready to absorb another UV photon.

This efficient cycle of absorbing and dissipating energy is the key to this compound's protective action and its high photostability.[2]

Photostability

A key characteristic of this compound is its excellent photostability, meaning it does not significantly degrade upon exposure to light.[2][8][10][11] This contrasts sharply with other UVA filters like avobenzone, which is not intrinsically photostable and requires stabilizing agents.[2][7] While one report suggests a 40% loss of protective properties after prolonged sun exposure, the general consensus in the scientific literature is that this compound maintains its effectiveness and structural integrity over time, ensuring reliable and long-lasting protection.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's properties and performance.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | Terephthalylidene dicamphor sulfonic acid | [5][10] |

| INCI Name | TEREPHTHALYLIDENE DICAMPHOR SULFONIC ACID | [4] |

| CAS Number | 92761-26-7 | [5][8] |

| Molecular Formula | C₂₈H₃₄O₈S₂ | [5] |

| Molar Mass | 562.69 g/mol | [2][5] |

| UV Absorption Range | 290 – 400 nm | [7][8][11] |

| Peak Absorption (λmax) | 345 nm | [5][8][10][11] |

| Solubility | Water-soluble |[2][9] |

Table 2: In Vitro and In Vivo Efficacy Data Summary

| Endpoint | Model System | Key Finding | Reference(s) |

|---|---|---|---|

| DNA Damage | Murine model | Reduces the formation of UV-induced pyrimidine dimers. | [2][8][11] |

| Photocarcinogenesis | Murine model | Delays the onset of UV-induced skin cancer. | [2][8][11] |

| Photoaging | Human subjects | A 5% this compound sunscreen prevented early photoaging changes. | [10] |

| Gene Expression | In vitro / Human | Reduces accumulation of p53 protein and expression of collagenase 2. | [7][12] |

| Photodermatoses | Human subjects | Effective in preventing Polymorphous Light Eruption (PMLE) flares. |[10][13] |

Table 3: Pharmacokinetic Data (Percutaneous Absorption)

| Study Type | Model System | Applied Dose/Formulation | Systemic Absorption | Reference(s) |

|---|---|---|---|---|

| In Vivo | Human Volunteers | [14C]-labeled this compound in a sunscreen emulsion | < 0.1% of applied dose | [11][14] |

| In Vitro | Human Skin Explants | [14C]-labeled this compound (4-hour application) | ~0.16% of applied dose (dermis + receptor fluid) over 24h |[11][14] |

Key Experimental Protocols and Findings

The mechanism and efficacy of this compound have been substantiated through rigorous experimental evaluation.

Protocol: In Vitro Percutaneous Absorption Assay

This assay is crucial for determining the potential systemic exposure to a topically applied compound.

-

Methodology : The study utilizes ex vivo human skin mounted on diffusion cells (e.g., Franz cells). A formulation containing a known concentration of radiolabeled ([14C]) this compound is applied to the surface of the stratum corneum.[14][15] Over a period (e.g., 24 hours), samples are collected from the receptor fluid beneath the skin. At the end of the experiment, the skin is separated into its constituent layers (stratum corneum, epidermis, dermis).[15] The amount of this compound in each compartment is quantified using methods like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC/MS/MS) or liquid scintillation counting.[15]

-

Key Findings : These studies consistently demonstrate that this compound has minimal percutaneous absorption, with the vast majority remaining on the skin's surface.[11][14] The mean in vitro absorption was found to be approximately 0.16% of the applied dose, confirming that systemic exposure is negligible and poses no significant risk to human health.[11][14]

Protocol: Laser Flash Photolysis for Transient State Analysis

This technique is used to study the photophysical processes that occur on very short timescales after UV absorption.

-

Methodology : A solution of this compound is excited with a high-energy nanosecond laser pulse at a specific wavelength (e.g., 355 nm).[16] The formation and decay of transient species (like the triplet state) are monitored by measuring changes in UV-visible absorption over time.[16] The influence of quenchers, such as molecular oxygen, is assessed to confirm the identity of these transient species and to quantify the generation of other reactive species, like singlet oxygen.[16]

-

Key Findings : These experiments identified a short-lived transient absorption attributed to the triplet state of this compound. The study estimated a singlet oxygen quantum yield of 0.09 in acetonitrile, indicating a potential, though minor, pathway for photosensitization. However, in aqueous solution, the shorter triplet state lifetime minimizes this effect.[16]

Protocol: Human Clinical Trial for Polymorphous Light Eruption (PMLE) Prevention

PMLE is a common photodermatosis triggered by UV exposure, making it an excellent clinical model for assessing UVA protection.

-

Methodology : A double-blind, randomized, controlled, intraindividual comparison study was conducted. Participants with a history of PMLE applied a sunscreen containing 3% this compound, avobenzone, and octocrylene to one side of their body and a control cream (lacking either this compound or avobenzone) to the other.[13] They were then exposed to controlled, incremental doses of sunlight for several days. Efficacy was evaluated based on the time to onset of PMLE and the global severity of the skin reaction.[13]

-

Key Findings : The sunscreen containing the full complement of filters, including this compound, was significantly more effective at preventing PMLE flares than the formulations lacking one of the primary UVA filters.[13] This demonstrates this compound's critical contribution to clinical UVA protection.

Biological Efficacy and Downstream Effects

By preventing UV photons from reaching viable skin cells, this compound mitigates a cascade of damaging downstream biological events.

Prevention of DNA Damage

One of the most significant effects of UV radiation is direct damage to cellular DNA, often resulting in the formation of cyclobutane pyrimidine dimers (CPDs). Studies in mice have shown that topical application of this compound significantly reduces the formation of these UV-induced pyrimidine dimers, a key lesion linked to skin cancer development.[2][8][11]

Mitigation of Photoaging Markers

Chronic UVA exposure leads to photoaging, characterized by wrinkles and loss of elasticity. This is driven by the upregulation of enzymes like matrix metalloproteinases (e.g., collagenase) that degrade the dermal matrix. Formulations containing this compound have been shown to reduce the expression of collagenase 2 and the accumulation of the tumor suppressor protein p53, which is a marker of cellular stress and DNA damage.[7][12][17]

Conclusion

The mechanism of action of this compound (Mexoryl SX) is a well-elucidated process centered on its ability to efficiently absorb high-energy UVA radiation and dissipate it as low-energy heat. Its molecular structure confers exceptional photostability, allowing for sustained protection. This core photochemical mechanism is supported by extensive in vitro and in vivo data demonstrating its ability to prevent UV-induced DNA damage, mitigate markers of photoaging, and provide tangible clinical benefits in preventing photodermatoses. With its proven efficacy and negligible systemic absorption, this compound remains a cornerstone ingredient for advanced, broad-spectrum sun protection.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. dermnetnz.org [dermnetnz.org]

- 4. inside-our-products.loreal.com [inside-our-products.loreal.com]

- 5. grokipedia.com [grokipedia.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. This compound - Formosa Laboratories, Inc. [formosalab.com]

- 9. Terephthalylidene Dicamphor Sulfonic Acid (Explained + Products) [incidecoder.com]

- 10. Buy this compound | 92761-26-7 [smolecule.com]

- 11. This compound | C28H34O8S2 | CID 146382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A new this compound-containing SPF 40 sunscreen cream for the prevention of polymorphous light eruption: a double-blind, randomized, controlled study in maximized outdoor conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fda.gov [fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

terephthalylidene dicamphor sulfonic acid synthesis

An In-depth Technical Guide on the Synthesis of Terephthalylidene Dicamphor Sulfonic Acid

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of Terephthalylidene Dicamphor Sulfonic Acid (TDSA), a potent UVA absorber known by the trade name Ecamsule or Mexoryl SX.[1][2] This guide details the underlying chemical reaction, experimental protocols, and quantitative data derived from key patents in the field.

Core Synthesis Pathway

The fundamental chemical reaction for the synthesis of Terephthalylidene Dicamphor Sulfonic Acid is a base-catalyzed aldol condensation reaction between terephthalaldehyde and two equivalents of camphorsulfonic acid.[3][4] The reaction proceeds in two main stages:

-

Condensation: Terephthalaldehyde reacts with camphorsulfonic acid in the presence of a base, typically a sodium methoxide solution, to form the disodium salt of terephthalylidene dicamphor sulfonic acid.[3][5][6]

-

Acidification: The resulting disodium salt is then acidified, usually with a strong acid like hydrochloric acid, to yield the final product, terephthalylidene dicamphor sulfonic acid.[3][5][6]

The overall reaction can be visualized as follows:

Experimental Protocols

Protocol 1:

This protocol involves the use of a methanol solution of sodium methylate and a cyclohexane-methanol mixed solvent system.[3]

-

Initial Reaction Mixture: In a 1000ml four-necked round bottom flask, combine 60g of camphorsulfonic acid, 116ml of a 25% (w/w) sodium methylate methanol solution, and 310ml of cyclohexane.

-

Initial Reaction: Under a nitrogen atmosphere, stir the mixture at 75°C for 60 minutes. During this time, remove the low boiling point solvent using a water separator.

-

Addition of Terephthalaldehyde: Prepare a solution of 17.6g of terephthalaldehyde in a methanol-cyclohexane mixture with a volume ratio of 1:6. Add this solution dropwise to the reaction mixture.

-

Second Reaction: Maintain the reaction temperature at 70°C and continue stirring for 80 minutes, continuously removing the low boiling point solvent.

-

Workup: After the reaction is complete, add 280ml of water. Adjust the pH to 2 with concentrated hydrochloric acid. Heat the mixture to 90°C to facilitate liquid separation.

-

Isolation and Purification: Separate the aqueous layer and recover the cyclohexane from the organic layer. To the aqueous layer, add 250ml of ethanol and cool the solution to -15°C to induce crystallization.

-

Final Product: Filter the resulting white solid via suction filtration and dry it under a vacuum to obtain terephthalylidene dicamphor sulfonic acid.

Protocol 2:

This protocol presents an alternative with different reactant concentrations and purification solvent.[3]

-

Initial Reaction Mixture: In a 1000ml four-necked round bottom flask, add 60g of camphorsulfonic acid, 120ml of a 30% (w/w) sodium methylate methanol solution, and 460ml of cyclohexane.

-

Initial Reaction: Under a nitrogen atmosphere, react the mixture at 65°C for 120 minutes, removing the low boiling point solvent with a water separator.

-

Addition of Terephthalaldehyde: Prepare a solution of 17.4g of terephthalaldehyde in a methanol-cyclohexane mixture (1:6 volume ratio) and add it dropwise to the reaction.

-

Second Reaction: Maintain the temperature at 75°C for 30 minutes, continuing to remove the low boiling point solvent.

-

Workup: Following the reaction, add 410ml of water and adjust the pH to 1 with concentrated hydrochloric acid. Heat to 90°C, separate the layers, and recover the cyclohexane.

-

Isolation and Purification: To the aqueous layer, add 300ml of acetone and cool to -10°C.

-

Final Product: Collect the white solid product by suction filtration.

Experimental Workflow Visualization

The general experimental workflow for the synthesis of terephthalylidene dicamphor sulfonic acid can be summarized in the following flowchart:

Quantitative Data Summary

The following tables summarize the quantitative data from the experimental protocols described in the patent literature.[3][4]

Table 1: Reactant and Solvent Quantities

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Camphorsulfonic Acid (g) | 60 | 60 | 68 |

| Sodium Methoxide Solution | 116ml (25%) | 120ml (30%) | 130ml (28%) |

| Cyclohexane (ml) | 310 | 460 | 350 |

| Terephthalaldehyde (g) | 17.6 | 17.4 | 17.6 |

| Water for Workup (ml) | 280 | 410 | 350 |

| Crystallization Solvent | 250ml Ethanol | 300ml Acetone | Direct Cooling |

Table 2: Reaction Conditions and Yields

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Initial Reaction Temp. (°C) | 75 | 65 | 65 |

| Initial Reaction Time (min) | 60 | 120 | 20 |

| Second Reaction Temp. (°C) | 70 | 75 | 65 |

| Second Reaction Time (min) | 80 | 30 | 100 |

| Acidification pH | 2 | 1 | 3 |

| Crystallization Temp. (°C) | -15 | -10 | 25 |

| Final Product Yield (g) | 42.7 | 45.0 | 32.0 |

| HPLC Purity (%) | 99.74 | 99.68 | 99.89 |

This technical guide provides a detailed and structured overview of the synthesis of terephthalylidene dicamphor sulfonic acid, offering valuable insights for researchers and professionals in the field of chemistry and drug development. The provided protocols and data serve as a strong foundation for the replication and further optimization of this important UVA-filtering compound.

References

- 1. What is Terephthalylidene Dicamphor Sulfonic Acid?_Chemicalbook [chemicalbook.com]

- 2. Terephthalylidene Dicamphor Sulfonic Acid (Explained + Products) [incidecoder.com]

- 3. Preparation method of terephthalylidene dicamphor sulfonic acid sun-screening agent - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN106831503A - A kind of preparation method of Terephthalidene Dicamphor Sulfonic Acid's sun-screening agent - Google Patents [patents.google.com]

- 5. WO2017155217A1 - Method for acidifying terephthalylidene dicamphor sulfonic acid salt - Google Patents [patents.google.com]

- 6. KR102066003B1 - Process for the acidification of terephthalylidene dicamphor sulfonic acid salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Photochemical Properties of Ecamsule

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical properties of ecamsule (terephthalylidene dicamphor sulfonic acid), a broad-spectrum UVA filter. This compound is a benzylidene camphor derivative known for its exceptional photostability, a critical attribute for an effective sunscreen agent.[1][2][3] This document details its mechanism of UV absorption, excited-state dynamics, and photostability, supported by quantitative data and detailed experimental protocols. The primary mechanism for UV energy dissipation is a reversible E/Z photoisomerization, which allows for the harmless release of absorbed energy as heat.[2][4] This guide consolidates available data on its photochemical behavior, including its UV absorption spectrum, excited-state characteristics, and potential for photodegradation, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Photochemical and Photophysical Properties

This compound is an organic, water-soluble compound that effectively absorbs ultraviolet A (UVA) radiation.[5][6] Its primary function as a UV filter is rooted in its molecular structure, which facilitates the efficient and safe dissipation of absorbed UV energy.

UV Absorption

This compound provides broad-spectrum protection against UVA radiation, with its absorption spectrum covering the range of 290–400 nm.[4][7] The peak absorption (λmax) of this compound is observed at approximately 345 nm, positioning it as a highly effective UVA filter.[2][4][8]

Mechanism of Action: E/Z Photoisomerization

Upon absorption of UV radiation, this compound undergoes a reversible photoisomerization around the exocyclic carbon-carbon double bond.[2][4] This E/Z isomerization process is the primary pathway for the dissipation of the absorbed energy. The molecule transitions to an excited state and then relaxes by converting from one isomer to the other, releasing the energy as thermal energy without penetrating the skin.[2][4] This rapid and reversible process allows this compound to return to its ground state and be available to absorb another photon, contributing to its high photostability.[3]

Excited-State Dynamics

The photoprotective efficacy of this compound is intrinsically linked to the rapid and efficient deactivation of its excited states.

As a member of the benzylidene camphor derivative family, this compound is expected to have a very short excited-state lifetime, on the order of picoseconds (10⁻¹² s). This rapid decay from the excited state minimizes the opportunity for photochemical side reactions, thereby contributing to its high photostability.

Upon UV absorption, the this compound molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). The primary deactivation pathway is through E/Z isomerization from this S₁ state. However, intersystem crossing to a triplet state (T₁) can also occur.

A laser flash photolysis study of this compound identified a short-lived transient species with an absorption maximum between 470–500 nm, which was attributed to the triplet state. The lifetime of this triplet state was found to be in the range of 50–120 nanoseconds, depending on the solvent. This triplet state is quenched by molecular oxygen, leading to the formation of singlet oxygen.

The quantum yield of singlet oxygen generation (ΦΔ) by this compound in acetonitrile has been determined to be 0.09. This value indicates that while the primary deactivation pathway is photoisomerization, the formation of reactive oxygen species is a possible, albeit less efficient, secondary process.

Quantitative Photochemical Data

The following table summarizes the key quantitative photochemical parameters for this compound.

| Parameter | Value | Wavelength/Conditions | Reference |

| UV Absorption Maximum (λmax) | 345 nm | - | [2][4][8] |

| UV Absorption Range | 290–400 nm | - | [4][7] |

| Triplet State Lifetime (τT) | 50–120 ns | Solvent dependent | - |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.09 | Acetonitrile | - |

Photostability and Photodegradation

This compound is widely recognized for its excellent photostability, meaning it does not significantly degrade under exposure to light.[6][7][9] This property is crucial for a sunscreen active ingredient to provide long-lasting protection. While the primary photochemical process is a reversible isomerization, a minor degree of irreversible photodegradation can occur under prolonged or intense irradiation. However, specific photodegradation products of this compound have not been extensively characterized in the scientific literature.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the photochemical properties of this compound.

In Vitro Photostability Assessment by UV Spectroscopy

This method assesses the photostability of this compound by measuring the change in its UV absorbance profile after exposure to a controlled dose of UV radiation.

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., water or ethanol) is prepared at a known concentration. A thin film of a sunscreen formulation containing this compound is applied to a roughened polymethylmethacrylate (PMMA) plate.

-

Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator. The total illumination should be not less than 1.2 million lux hours, with an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample is kept under the same conditions but shielded from light.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of both the irradiated and non-irradiated samples is recorded using a spectrophotometer.

-

Data Analysis: The change in absorbance at the λmax (345 nm) is calculated to determine the percentage of degradation. The overall change in the spectral profile can also be analyzed to assess changes in protective efficacy.

Analysis of Photodegradation Products by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating, identifying, and quantifying potential photodegradation products.

-

Sample Preparation and Irradiation: An aqueous solution of this compound is prepared and irradiated under a solar simulator for a defined period. Unirradiated samples are used as controls.

-

HPLC Separation: The irradiated and unirradiated samples are injected into an HPLC system. A C18 column is typically used with a gradient elution program. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

MS Detection: The eluent from the HPLC is directed to a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for a polar molecule like this compound. The mass spectrometer is operated in full-scan mode to detect all ions within a specified mass range.

-

Data Analysis: The chromatograms of the irradiated and control samples are compared to identify new peaks that correspond to potential photodegradation products. The mass-to-charge ratio (m/z) of these new peaks is used to determine their molecular weight. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) experiments.

Characterization of Excited States by Transient Absorption Spectroscopy

Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of short-lived excited states.

-

Experimental Setup: A laser system generates ultrashort pulses (femtosecond or picosecond). The laser beam is split into a pump beam and a probe beam. The pump beam excites the sample, and the time-delayed probe beam measures the change in absorption of the sample.

-

Measurement: The this compound solution is placed in a cuvette. The pump pulse excites the this compound molecules to their excited states. The probe pulse, at various time delays after the pump pulse, passes through the sample, and the change in its intensity is measured by a detector.

-

Data Analysis: The transient absorption spectrum is recorded as a function of wavelength and time delay. The decay kinetics of the transient signals provide information about the lifetime of the excited states. By analyzing the spectral features, the nature of the excited states (e.g., singlet, triplet) can be inferred.

Conclusion

This compound's photochemical properties, particularly its strong UVA absorption, high photostability, and efficient energy dissipation through reversible E/Z photoisomerization, make it a highly effective and reliable sunscreen agent. While its primary deactivation pathway is considered safe and efficient, the potential for triplet state formation and subsequent singlet oxygen generation, although a minor pathway, warrants consideration in formulation development. Further research to quantify the photoisomerization quantum yield and to definitively identify and quantify any potential photodegradation products would provide a more complete understanding of its photochemical behavior. The experimental protocols outlined in this guide provide a framework for conducting such investigations and for the continued evaluation of the photostability and efficacy of sunscreen formulations containing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfur rich electron donors – formation of singlet versus triplet radical ion pair states featuring different lifetimes in the same conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lesielle.com [lesielle.com]

- 4. This compound | C28H34O8S2 | CID 146382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamics of Molecules in Excited States – Combustion Research Facility [crf.sandia.gov]

- 7. Femtosecond Transient Absorption Microscopy of Singlet Exciton Motion in Side-Chain Engineered Perylene-Diimide Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mexoryl SX: a broad absorption UVA filter protects human skin from the effects of repeated suberythemal doses of UVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

Ecamsule: A Technical Guide to its UV Absorption Spectrum and Peak Absorbance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet (UV) absorption properties of ecamsule, a potent UVA filter marketed as Mexoryl SX. The document details its UV absorption spectrum, peak absorbance, and molar absorptivity, and outlines the experimental protocols for these measurements.

Core Physicochemical and Photoprotective Properties

This compound, chemically known as terephthalylidene dicamphor sulfonic acid, is a photostable organic compound utilized in sunscreen formulations to provide protection against UVA radiation.[1][2] Its primary mechanism of action involves the absorption of high-energy UV photons and the subsequent dissipation of this energy as harmless thermal radiation.[3] This process prevents the UV radiation from penetrating the skin and causing cellular damage that can lead to photoaging and carcinogenesis.[2][4]

Quantitative UV Absorption Data

The efficacy of a UV filter is determined by its absorption spectrum and its molar absorptivity, which is a measure of how strongly a chemical species absorbs light at a given wavelength. The quantitative UV absorption data for this compound is summarized in the table below.

| Parameter | Value | Solvent | Reference |

| UV Absorption Range | 290–400 nm | Not specified | [1][2][4] |

| Peak Absorbance (λmax) | 345 nm | Ethanol | [5] |

| Molar Absorptivity (ε) | 47,000 M⁻¹cm⁻¹ | Ethanol | [5] |

| Peak Absorbance (λmax) | 342 nm | Water | [5] |

| Molar Absorptivity (ε) | 42,300 M⁻¹cm⁻¹ | Water | [5] |

Experimental Protocols

Determination of UV Absorption Spectrum and Peak Absorbance

The UV absorption spectrum and peak absorbance of this compound are determined using ultraviolet-visible (UV-Vis) spectroscopy. The following protocol outlines the general procedure.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound.

Materials:

-

This compound (terephthalylidene dicamphor sulfonic acid)

-

Solvent (e.g., ethanol or water)

-

Quartz cuvettes

-

Calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solution: A stock solution of this compound of known concentration is prepared by accurately weighing a sample of the compound and dissolving it in a precise volume of a suitable solvent (e.g., ethanol or water).

-

Preparation of Dilutions: A series of dilutions of the stock solution are prepared to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

-

Spectrophotometer Setup: The UV-Vis spectrophotometer is turned on and allowed to warm up. The wavelength range is set to scan the UV region, typically from 200 nm to 400 nm.

-

Baseline Correction: A quartz cuvette is filled with the solvent used to prepare the this compound solutions. This "blank" is placed in the spectrophotometer, and a baseline scan is performed to zero the instrument and subtract the absorbance of the solvent and the cuvette.

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the this compound solution. The absorbance spectrum of the sample is then recorded.

-

Data Analysis: The wavelength at which the maximum absorbance occurs is identified as the λmax. The molar absorptivity (ε) can be calculated using the Beer-Lambert law equation: A = εbc, where A is the absorbance at the λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the this compound solution.

In Vitro Skin Permeation Testing

To assess the safety and efficacy of topically applied this compound, in vitro skin permeation studies are conducted using Franz diffusion cells. This method evaluates the extent to which the active ingredient penetrates the skin.

Objective: To quantify the percutaneous absorption of this compound.

Materials:

-

Franz diffusion cells

-

Excised human or porcine skin

-

Receptor fluid (e.g., phosphate-buffered saline)

-

Formulation containing this compound

-

Analytical instrumentation for quantification (e.g., HPLC)

Procedure:

-

Skin Preparation: Excised human or porcine skin is prepared and mounted on the Franz diffusion cells, separating the donor and receptor compartments.

-

Cell Assembly: The receptor compartment is filled with a suitable receptor fluid, and the system is allowed to equilibrate to a constant temperature, typically 32°C, to mimic skin surface temperature.

-

Product Application: A precise amount of the this compound-containing formulation is applied to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid.

-

Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Mass Balance: At the end of the experiment, the amount of this compound remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid is determined to perform a mass balance analysis.

Visualizations

Experimental Workflow for In Vitro Skin Permeation Study

The following diagram illustrates the workflow for an in vitro skin permeation study using a Franz diffusion cell.

Caption: Workflow of an in vitro skin permeation study.

Logical Relationship of this compound's Photoprotective Mechanism

The diagram below illustrates the straightforward mechanism of action of this compound in providing UV protection.

Caption: this compound's mechanism of UV protection.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Ecamsule

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ecamsule (Mexoryl® SX), a potent ultraviolet A (UVA) absorbing agent. It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its characterization and efficacy assessment in dermatological and pharmaceutical research.

Chemical Identity and Structure

This compound, known by its International Nonproprietary Name (INN) and United States Adopted Name (USAN), is a benzylidene camphor derivative renowned for its exceptional photostability.[1] Its chemical identity is detailed in the table below.

| Identifier | Value |

| IUPAC Name | [(3Z)-3-[[4-[(Z)-[7,7-Dimethyl-2-oxo-1-(sulfomethyl)-3-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid[2] |

| Synonyms | Terephthalylidene dicamphor sulfonic acid, Mexoryl SX[1][2] |

| CAS Number | 92761-26-7[2] |

| Molecular Formula | C₂₈H₃₄O₈S₂[3] |

| Structure | (Image of the chemical structure of this compound) |

Physicochemical Properties

This compound's efficacy as a sunscreen agent is rooted in its specific physicochemical properties, particularly its strong absorbance in the UVA range and its solubility profile. These properties are critical for its formulation into effective and cosmetically elegant sunscreen products.

| Property | Value |

| Molecular Weight | 562.69 g/mol [2] |

| Appearance | White to off-white or light yellow solid powder[3][4] |

| Melting Point | 255 °C (decomposes)[2][3] |

| UV Absorption Range | 290–400 nm[2][5] |

| Maximum Absorption (λmax) | 345 nm[2][5] |

| Molar Absorptivity (ε) | 47,000 L·mol⁻¹·cm⁻¹[6] |

| Octanol-Water Partition Coefficient (log P) | 1.35[2] |

| Solubility | Water-soluble; Estimated at 0.1507 mg/L at 25°C.[1][7] Also described as slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[4] |

Mechanism of Action: UV Protection

This compound's primary function is to protect the skin by absorbing harmful UVA radiation. Unlike many other chemical sunscreens, it exhibits remarkable photostability, maintaining its protective capabilities even after prolonged sun exposure.[8]

The mechanism involves the following steps:

-

Photoexcitation: Upon exposure to UVA radiation, the this compound molecule absorbs the energy, causing it to enter an excited state.[1]

-

Reversible Photoisomerization: The molecule undergoes a reversible structural change (isomerization).[1]

-

Energy Dissipation: The absorbed energy is then rapidly and harmlessly released as thermal energy.[1][8]

This efficient process prevents the UV photons from penetrating the skin and damaging cellular components like DNA. By mitigating UV-induced damage, this compound helps prevent the formation of cyclobutane pyrimidine dimers (CPDs), which are key DNA lesions implicated in photoaging and carcinogenesis.[2][6]

Experimental Protocols

The following sections describe detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

A patented method for synthesizing this compound involves a base-catalyzed condensation reaction.[1]

Materials:

-

Camphorsulfonic acid

-

Terephthalaldehyde

-

Sodium methoxide (or other strong alkaline agent)

-

Methanol

-

Cyclohexane

-

Acid (for pH adjustment)

-

Nitrogen gas supply

-

Reaction vessel with a water knockout drum and stirrer

Procedure:

-

Under a nitrogen atmosphere, charge the reaction vessel with camphorsulfonic acid, a methanol solution of sodium methoxide, and cyclohexane.

-

Heat the mixture to 65–75°C and stir for 20–120 minutes, using the water knockout drum to remove water.

-

During this period, reclaim the methanol.

-

Prepare a mixed solution of terephthalaldehyde in a cyclohexane-methanol mixture (e.g., 6:1 volume ratio).

-

Add the terephthalaldehyde solution dropwise to the reaction vessel.

-

Continue stirring at 65–75°C for an additional 30–120 minutes, continuing to remove and reclaim methanol.

-

After the reaction is complete, add water to the mixture.

-

Adjust the pH to 1–3 with a suitable acid to precipitate the product.

-

Heat the mixture to 80–90°C to facilitate layering, then separate the aqueous layer.

-

The crude product is obtained from the aqueous layer via crystallization and suction filtration.

-

Further purification can be achieved using ion-exchange resins to remove ionic impurities.[7]

In Vitro Percutaneous Absorption

This protocol, based on FDA review documents for this compound, assesses the amount of the compound that penetrates human skin.[9]

Materials:

-

Franz diffusion cells

-

Excised human skin (e.g., from abdominoplasty, dermatomed to a specific thickness)

-

Sunscreen formulation containing a known concentration of [¹⁴C]-labeled this compound

-

Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)

-

Liquid scintillation counter

-

Ethanol or other suitable solvent for washing

Procedure:

-

Mount sections of excised human skin onto Franz diffusion cells, with the stratum corneum facing the donor compartment.

-

Equilibrate the skin with the receptor fluid, which is maintained at 32-35°C and stirred continuously.

-

Apply a finite dose of the sunscreen formulation containing [¹⁴C]-ecamsule to the skin surface (e.g., 10 mg/cm²).[9]

-

At predetermined time points (e.g., 4 and 24 hours), collect the entire volume of the receptor fluid for analysis.[9]

-

At the end of the application period (e.g., 4 or 16 hours), wash the skin surface thoroughly with a suitable solvent to remove any unabsorbed formulation.[9]

-

Separate the different skin layers (stratum corneum via tape stripping, epidermis, and dermis).

-

Quantify the amount of [¹⁴C]-ecamsule in the receptor fluid, skin wash, and each skin layer using liquid scintillation counting.

-

Calculate the percentage of the applied dose that penetrated into and through the skin.

Photostability Assessment

This in vitro protocol determines the stability of this compound upon exposure to UV radiation.

Materials:

-

UV Spectrophotometer with an integrating sphere

-

Solar simulator with a controlled output spectrum and irradiance

-

Polymethyl methacrylate (PMMA) plates

-

Syringe or other precision application device

Procedure:

-

Apply a precise amount of the this compound-containing formulation onto the surface of a PMMA plate to create a thin, uniform film (e.g., 1-2 mg/cm²).

-

Allow the film to dry in the dark at a controlled temperature (e.g., 35°C) for at least 30 minutes.

-

Measure the initial absorbance of the sample across the UV spectrum (290–400 nm) to establish a baseline (T₀).

-

Expose the plate to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to sun exposure conditions.

-

After irradiation, re-measure the absorbance spectrum of the sample (T₁).

-

Calculate the change in absorbance and the retention of UV protection (e.g., by comparing the area under the curve before and after irradiation). A minimal change indicates high photostability.[2]

Pyrimidine Dimer Formation Assay

This assay quantifies the protective effect of this compound against UV-induced DNA damage in human skin models or biopsies.

Materials:

-

Human skin biopsies or reconstructed human epidermis models

-

Solar simulator

-

This compound-containing formulation

-

DNA extraction kit

-

Endonuclease V (T4-PDG) or anti-CPD monoclonal antibodies

-

Alkaline agarose gel electrophoresis equipment or ELISA kit for CPDs

Procedure:

-

Treat the skin samples with the this compound formulation. An untreated sample serves as a control.

-

Expose the samples to a controlled, biologically relevant dose of UV radiation from a solar simulator.

-

Immediately after exposure, obtain biopsies or harvest the tissue models.

-

Isolate genomic DNA from the samples using a DNA extraction kit.

-

Quantify CPDs:

-

Method A (Gel Electrophoresis): Treat a portion of the DNA with an endonuclease specific for CPDs. This enzyme creates single-strand breaks at the dimer sites. Run both treated and untreated DNA on an alkaline agarose gel. The shift in the migration pattern of the treated DNA is proportional to the number of CPDs.

-

Method B (Immunological): Use an ELISA-based method with a monoclonal antibody that specifically binds to CPDs. The amount of antibody binding, detected with a secondary antibody and a colorimetric substrate, is proportional to the amount of DNA damage.

-

-

Compare the number of pyrimidine dimers in the this compound-protected skin versus the unprotected control skin. A significant reduction in dimers demonstrates the protective efficacy of this compound.[2][10]

References

- 1. Buy this compound | 92761-26-7 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. usbio.net [usbio.net]

- 5. This compound - Formosa Laboratories, Inc. [formosalab.com]

- 6. This compound | C28H34O8S2 | CID 146382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. KR101937332B1 - Purification method of terephthalylidene dicamphor sulfonic acid - Google Patents [patents.google.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. fda.gov [fda.gov]

- 10. Determination of Pyrimidine Dimers in Escherichia coli and Cryptosporidium parvum during UV Light Inactivation, Photoreactivation, and Dark Repair - PMC [pmc.ncbi.nlm.nih.gov]

Ecamsule: A Technical Guide to Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ecamsule (Terephthalylidene Dicamphor Sulfonic Acid), a potent UVA filter. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound

This compound, commercially known as Mexoryl SX, is a photostable organic compound widely used in sunscreens to provide protection against UVA radiation.[1] Its efficacy and formulation characteristics are significantly influenced by its solubility in various solvent systems. Understanding the solubility of this compound is therefore critical for formulation development, ensuring optimal bioavailability and cosmetic elegance.

Quantitative Solubility of this compound

The solubility of this compound has been reported with some variability across different sources, particularly concerning its aqueous solubility. This discrepancy may be attributable to differences in experimental conditions, such as pH and the specific salt form of the compound used. The following table summarizes the available quantitative solubility data for this compound in water and selected organic solvents.

| Solvent | Solubility | Temperature (°C) | Method | Source(s) |

| Water | ~ 0.1507 mg/L (estimated) | 25 | Estimation | [2][3] |

| Water | High solubility (as a 33% aqueous solution) | Not Specified | Formulation Data | [4] |

| Ethanol | 50 mg/mL (requires sonication) | Not Specified | Laboratory Data | [5] |

| Methanol | 31.25 mg/mL (requires sonication) | Not Specified | Laboratory Data | [5] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble / Soluble | Not Specified | Qualitative Data | [6][7][8] |

Note on Water Solubility: The significant difference between the estimated low solubility and the high solubility observed in formulated products suggests that factors such as pH and the formation of salts (e.g., with triethanolamine or sodium) play a crucial role in enhancing the aqueous solubility of this compound.[9][10] Several sources describe this compound as being "water-soluble" or having "excellent water solubility" without providing specific quantitative values.[11][12]

Experimental Protocols for Solubility Determination

A precise determination of this compound's solubility can be achieved using the saturation shake-flask method coupled with a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC), for concentration measurement.

Saturation Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[13][14][15]

Objective: To create a saturated solution of this compound in a chosen solvent at a constant temperature and to determine the concentration of the dissolved solute.

Materials:

-

This compound (analytical standard)

-

Selected solvents (e.g., purified water, ethanol, methanol, propylene glycol)

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.[16]

-

Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

HPLC Method for this compound Quantification

The concentration of this compound in the saturated solution can be accurately determined using a reversed-phase HPLC method with UV detection.[1][17]

Instrumentation:

-

HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions (Example):

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM sodium acetate, pH 4.6) and an organic solvent (e.g., ethanol or methanol). An example mobile phase could be a 30:70 (v/v) mixture of ethanol and 20 mM sodium acetate buffer.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 345 nm (peak absorbance for this compound).[18]

-

Injection Volume: 10-20 µL.

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted sample.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method and HPLC analysis.

References

- 1. This compound | C28H34O8S2 | CID 146382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 92761-26-7 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. WO2017155217A1 - Method for acidifying terephthalylidene dicamphor sulfonic acid salt - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. medkoo.com [medkoo.com]

- 8. usbio.net [usbio.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Na-Ecamsule (eq. Mexoryl SX) [myskinrecipes.com]

- 11. uvabsorbers.com [uvabsorbers.com]

- 12. ulprospector.com [ulprospector.com]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 17. pharmaguru.co [pharmaguru.co]

- 18. Terephthalylidene Dicamphor Sulfonic Acid (Explained + Products) [incidecoder.com]

The Development of Ecamsule (Mexoryl SX): A Technical Guide to a Photostable UVA Filter

Executive Summary

Ecamsule, commercially known as Mexoryl SX, is a broad-spectrum ultraviolet (UV) filter developed and patented by L'Oréal in 1982.[1][2] As a benzylidene camphor derivative, it is distinguished by its high photostability and its efficacy in absorbing UVA radiation, which is strongly associated with premature skin aging and an increased risk of skin cancer.[3][4][5] First approved for use in Europe in 1991, this compound-based sunscreens became available to consumers in 1993.[3][4] It later received approval from the U.S. Food and Drug Administration (FDA) in 2006 under a New Drug Application, a significant milestone for UVA protection in the United States.[1][3][4] This guide provides a detailed overview of the history, chemical properties, mechanism of action, and key experimental findings related to the development of this compound.

Historical Development and Regulatory Milestones

L'Oréal's research into advanced sun protection led to the synthesis and patenting of this compound (terephthalylidene dicamphor sulfonic acid) in 1982, marking a breakthrough in UVA filtration technology.[2][6] The development timeline is characterized by a series of key regulatory approvals that validated its safety and efficacy, paving the way for its global use.

Chemical Properties and Structure

This compound is a water-soluble organic compound, a characteristic that allows for its incorporation into the aqueous phase of sunscreen emulsions, resulting in non-greasy formulations.[1][2] Its chemical structure, a terephthalylidene dicamphor sulfonic acid, is central to its function as a UVA absorber.

| Property | Value | Reference |

| IUPAC Name | [(3Z)-3-[[4-[(Z)-[7,7-Dimethyl-2-oxo-1-(sulfomethyl)-3-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | [3] |

| Synonyms | Mexoryl SX, Terephthalylidene dicamphor sulfonic acid | [2][3] |

| CAS Number | 92761-26-7 | [1][3] |

| Molecular Formula | C₂₈H₃₄O₈S₂ | [1][3] |

| Molar Mass | 562.69 g·mol⁻¹ | [1][3] |

| Melting Point | ~255 °C (decomposes) | [1][7] |

| Solubility | Water-soluble | [1][3] |

Mechanism of Action and Photostability

The primary function of this compound is to protect the skin from UVA radiation. Unlike UVB rays which primarily cause sunburn, UVA rays penetrate deeper into the skin, contributing to photoaging (wrinkles, loss of elasticity) and carcinogenesis.[3][5]

UV Absorption and Energy Dissipation

This compound efficiently absorbs UV radiation across the 290–400 nm range, with a peak absorption at 345 nm, placing it squarely in the UVA spectrum.[1][3][8] Upon absorbing a UV photon, the molecule undergoes a reversible photoisomerization. The absorbed energy is then released as harmless thermal energy, preventing the UV radiation from reaching and damaging dermal cells.[3][4][8]

Photostability

A key advantage of this compound is its photostability; it does not significantly degrade upon exposure to sunlight.[2][3][4] This contrasts with other chemical UVA filters like avobenzone, which is not intrinsically photostable and requires stabilizing agents.[3] While most studies confirm its high photostability, it is worth noting that one report has suggested it may break down and lose up to 40% of its protective properties after extended sun exposure.[9] However, the consensus in the scientific literature points to its superior stability, which ensures prolonged and effective protection.[2]

Efficacy and Clinical Studies

The efficacy of this compound has been demonstrated in numerous in vitro and in vivo studies. Research in mice shows that it reduces the formation of UV-induced pyrimidine dimers, a form of DNA damage, and delays the onset of skin cancer.[3][8][10] Human studies have confirmed that sunscreens containing this compound can prevent early changes associated with photoaging and significantly reduce UV-induced skin damage.[3]

Clinical Trial: Prevention of Polymorphous Light Eruption (PMLE)

A significant double-blind, randomized, controlled study investigated the efficacy of an SPF 40 sunscreen containing a combination of UV filters, including this compound, in preventing PMLE, a common photodermatosis triggered by UV radiation.[11][12][13]

-

Objective: To determine the efficacy of the UVA filters this compound and avobenzone in preventing PMLE under maximized outdoor sun exposure conditions.[11][12]

-

Methodology: A double-blind, randomized, intra-individual comparison was conducted.[11] Participants (n=144) applied different sunscreen formulations to opposite sides of their bodies.[11][12]

-

Procedure: Participants were exposed to incremental doses of natural sunlight for up to six days.[11][13]

-

Primary Endpoint: The primary efficacy was a composite success rate, defined as a delayed time to onset of PMLE or a lower global severity of PMLE on one side of the body compared to the other.[11][13]

The study found that the full "tetrad" formulation containing both this compound and avobenzone was significantly more effective at preventing PMLE than the formulations lacking one of the UVA filters.

| Comparison Group | Success Rate on "Tetrad" Side | Success Rate on "Triad" Side | p-value |

| Tetrad vs. Triad-E (this compound-deprived) | 56% (41 of 73) | 11% (8 of 73) | < .001 |

| Tetrad vs. Triad-A (avobenzone-deprived) | 36% (26 of 71) | 16% (11 of 71) | .02 |

These results underscore the critical contribution of this compound to comprehensive UVA protection and demonstrate a synergistic benefit when combined with other UVA filters like avobenzone.[11][12]

Safety and Pharmacokinetics

This compound is considered relatively safe, with extensive data supporting its low systemic absorption.[3] Studies in human volunteers showed that the systemically absorbed dose is less than 0.1%.[1] Clinical pharmacology reviews submitted to the FDA indicated that following topical application, plasma concentrations of this compound were minimal (< 2 ng/mL) and urine concentrations were below the limit of quantification (< 4.9 ng/mL).[14] In vitro studies have shown it is not photomutagenic, and long-term animal studies observed no increase in the incidence of skin cancer.[3][15] The most common adverse reactions reported in clinical trials were mild and infrequent, including dermatitis, dry skin, and itching.[9]

References

- 1. grokipedia.com [grokipedia.com]

- 2. inside-our-products.loreal.com [inside-our-products.loreal.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. lorealparisusa.com [lorealparisusa.com]

- 6. loreal.com [loreal.com]

- 7. usbio.net [usbio.net]

- 8. This compound | C28H34O8S2 | CID 146382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dermnetnz.org [dermnetnz.org]

- 10. This compound - Formosa Laboratories, Inc. [formosalab.com]

- 11. researchgate.net [researchgate.net]

- 12. A new this compound-containing SPF 40 sunscreen cream for the prevention of polymorphous light eruption: a double-blind, randomized, controlled study in maximized outdoor conditions. | Read by QxMD [read.qxmd.com]

- 13. A new this compound-containing SPF 40 sunscreen cream for the prevention of polymorphous light eruption: a double-blind, randomized, controlled study in maximized outdoor conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov [fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

Ecamsule: A Technical Review of its Classification as a Benzylidene Camphor Derivative

For immediate release

Vernier, Switzerland – This technical guide provides an in-depth analysis of ecamsule, a potent UVA filter, and definitively classifies it as a derivative of benzylidene camphor. This document is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science, offering a detailed examination of its chemical structure, synthesis, mechanism of action, and relevant experimental protocols.

Core Classification: this compound is a Benzylidene Camphor Derivative

This compound, known by its trade name Mexoryl SX and INCI name terephthalylidene dicamphor sulfonic acid, is an organic compound used in sunscreens to filter UVA rays.[1][2][3] Chemically, it is unequivocally classified as a benzylidene camphor derivative.[1][2][3][4][5] This classification is based on its molecular structure, which incorporates two camphor moieties linked to a central phenyl ring via methylidene bridges.

The core structure of a benzylidene camphor consists of a camphor molecule bonded to a benzylidene group. This compound expands on this fundamental structure, featuring a terephthalylidene group that connects two sulfonated camphor derivatives. This "bis-benzylidene camphor" structure contributes to its high photostability and broad UVA absorption profile.[1]

Physicochemical Properties

The quantitative characteristics of this compound distinguish it from simpler benzylidene camphor derivatives, such as 4-methylbenzylidene camphor (4-MBC). These properties are summarized below.

| Property | This compound | 4-Methylbenzylidene Camphor (4-MBC) |

| IUPAC Name | [3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid[1] | (3E)-1,7,7-Trimethyl-3-[(4-methylphenyl)methylene]-2-norbornanone[6] |

| Molecular Formula | C₂₈H₃₄O₈S₂[1][2][5][7] | C₁₈H₂₂O[6][8] |

| Molecular Weight | 562.69 g/mol [2][5][7] | 254.37 g/mol |

| CAS Number | 92761-26-7[1][2][5] | 36861-47-9[6] |

| UV Absorption Max (λmax) | ~345 nm[1][4][9] | ~300 nm |

| Primary UV Protection | UVA[1][3][4] | UVB[6] |

| Solubility | Water-soluble[2][5] | Oil-soluble[8] |

| Photostability | High[1][2][4][9] | Moderate |

Synthesis and Mechanism of Action

Synthesis of this compound

The synthesis of this compound is a multi-step process patented by L'Oréal.[4] It involves a base-catalyzed condensation reaction between two key precursors: camphorsulfonic acid and terephthalaldehyde.[4] This process is an adaptation of the general synthesis of benzylidene camphor derivatives, which typically involves the condensation of camphor with a substituted aromatic aldehyde.[10][11]

Mechanism of Action: UV Absorption and Photostability

This compound provides sun protection by absorbing high-energy UVA radiation, with a peak absorption at 345 nm.[1][9] Upon exposure to UV light, the molecule undergoes a reversible photoisomerization.[1][4] The absorbed energy is then dissipated harmlessly as thermal energy, preventing the UV radiation from penetrating the skin and causing cellular damage.[3][12]

A key feature of this compound is its exceptional photostability; it does not significantly degrade when exposed to light.[1][2][9] This is in contrast to other UVA filters like avobenzone, which can be unstable and require photostabilizing agents.[4] This stability ensures sustained protection against UVA-induced damage, such as the formation of pyrimidine dimers, which are precursors to skin cancer.[1][4][9]

Experimental Protocols: Assessing Photostability

The evaluation of a UV filter's photostability is critical to ensuring its efficacy in a final formulation.[13] Standardized in vitro protocols are used to measure the stability of sunscreen products after exposure to a controlled dose of UV radiation.[14][15][16]

In Vitro Photostability Testing via UV Spectroscopy

Objective: To determine the percentage of UV protection efficacy remaining after a sunscreen formulation is exposed to a controlled dose of UV radiation.

Methodology:

-

Sample Preparation: A thin, uniform film of the sunscreen formulation (containing this compound) is applied to a standardized PMMA (polymethyl methacrylate) substrate at a concentration of 0.5 to 1.0 mg/cm².[16][17] The film is allowed to dry.

-

Initial Measurement (Pre-Irradiation): The initial absorbance spectrum of the sample is measured using a spectrophotometer equipped with an integrating sphere. The absorbance is recorded from 290 nm to 400 nm.[16][17]

-

UV Irradiation: The sample-coated substrate is exposed to a controlled dose of UV radiation from a solar simulator. The light source must be compliant with ISO 24443 specifications.[16]

-

Final Measurement (Post-Irradiation): The absorbance spectrum of the irradiated sample is measured again under the same conditions as the initial measurement.

-

Data Analysis: The pre- and post-irradiation spectra are compared. The loss of absorbance indicates photodegradation. The percentage of photostability is calculated by comparing key metrics (e.g., integrated area under the absorbance curve) before and after irradiation.[17]

Conclusion

Based on its chemical structure, synthesis from camphor-based precursors, and functional mechanism, this compound is correctly and definitively classified as a benzylidene camphor derivative. Its unique dimeric and sulfonated structure confers high photostability and specific UVA-filtering properties, making it a highly effective and important component in modern broad-spectrum sunscreens. The methodologies outlined provide a framework for the continued evaluation and development of such advanced photoprotective agents.

References

- 1. This compound | C28H34O8S2 | CID 146382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Buy this compound | 92761-26-7 [smolecule.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Enzacamene - Wikipedia [en.wikipedia.org]

- 7. usbio.net [usbio.net]

- 8. specialchem.com [specialchem.com]

- 9. This compound - Formosa Laboratories, Inc. [formosalab.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. hitechformulations.com [hitechformulations.com]

- 14. Proposed protocol for determination of photostability Part I: cosmetic UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 16. benchchem.com [benchchem.com]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

Reversible Photoisomerization of Ecamsule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecamsule, known by the trade name Mexoryl™ SX, is a photostable UVA filter widely used in sunscreen formulations. Its efficacy in protecting the skin from damaging ultraviolet radiation is attributed to its ability to undergo reversible photoisomerization. Upon absorption of UVA photons, this compound transitions from its ground state (likely the E or trans-isomer) to a higher energy, unstable photoisomer (Z or cis-isomer). This process is followed by a rapid, non-radiative decay back to the ground state, effectively dissipating the absorbed UV energy as heat.[1][2] This technical guide provides a comprehensive overview of the core principles of this compound's reversible photoisomerization, including its photochemical mechanism, and outlines key experimental protocols for its investigation. While specific quantitative data for this compound's photoisomerization is not extensively available in the public domain, this guide presents the established methodologies for characterizing such photoswitchable molecules.

Introduction

This compound, or terephthalylidene dicamphor sulfonic acid, is a benzylidene camphor derivative renowned for its exceptional photostability and broad-spectrum UVA protection.[1][3] It effectively absorbs UV radiation in the 290–400 nm range, with a peak absorption at 345 nm.[3][4] The primary mechanism of its photoprotective action is a reversible E/Z photoisomerization process around the central carbon-carbon double bond of the enone chromophore. This cyclical process of photoexcitation and relaxation allows for the harmless dissipation of UV energy, preventing it from reaching and damaging dermal layers.[1][3]

Photochemical Mechanism

The reversible photoisomerization of this compound can be conceptually understood as a transition between two geometric isomers, the more stable E-isomer (trans) and the less stable Z-isomer (cis).

Diagram of the Photoisomerization Pathway of this compound

Caption: Simplified pathway of this compound's reversible photoisomerization.

Upon absorption of a UVA photon, the E-isomer is promoted to an excited singlet state. In this excited state, the molecule undergoes a conformational change, leading to the formation of the Z-isomer. This photoisomer is thermally unstable and rapidly relaxes back to the more stable E-isomer, releasing the absorbed energy as heat.[1] This efficient cycle of absorption and dissipation without significant chemical degradation is the key to this compound's high photostability.[3]

Quantitative Photochemical Data